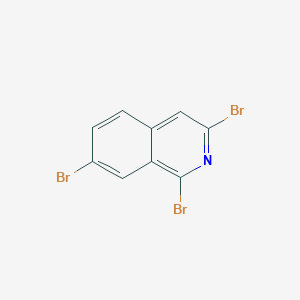
1,3,7-Tribromoisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus, and it is known for its stability against chemical attack
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-tribromoisoquinoline can be achieved through various methods. One common approach involves the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
1,3,7-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromine atoms can yield isoquinoline derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, isoquinoline N-oxides, and reduced isoquinoline derivatives .
科学的研究の応用
1,3,7-Tribromoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1,3,7-tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity .
類似化合物との比較
Similar Compounds
1,3,6-Tribromoisoquinoline: Another brominated isoquinoline derivative with similar chemical properties but different substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activity.
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring, widely used in medicinal chemistry
Uniqueness
The presence of bromine atoms at the 1, 3, and 7 positions enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .
特性
分子式 |
C9H4Br3N |
|---|---|
分子量 |
365.85 g/mol |
IUPAC名 |
1,3,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
InChIキー |
LOAQBMOXLGFBAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C(N=C(C=C21)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-3-(dibutylamino)propan-1-ol;hydrochloride](/img/structure/B14015259.png)
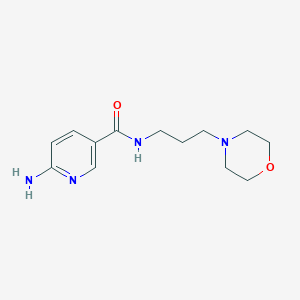
![3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol](/img/structure/B14015264.png)
![(2R)-3-amino-4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14015272.png)
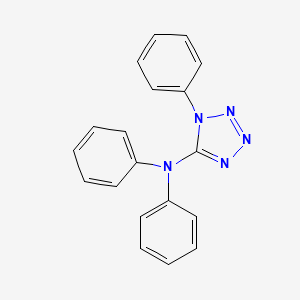
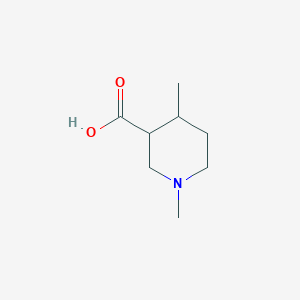
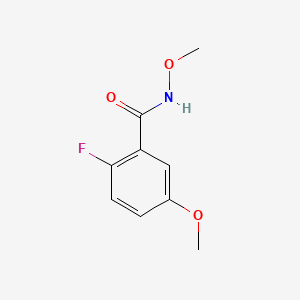
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
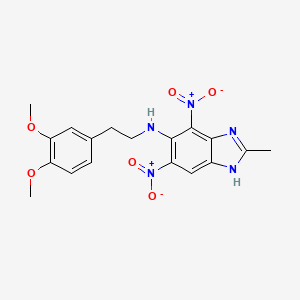
![(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14015302.png)
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
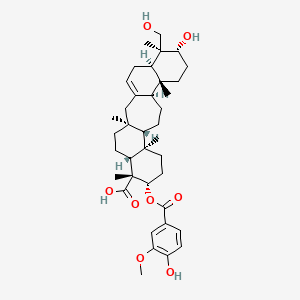
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)

